2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one
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Overview
Description
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one is an organic compound with a unique structure that includes a bromoacetyl group and a methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 5-methylisoxazol-3(2H)-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) are used to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include substituted acetyl derivatives.
Oxidation and Reduction: Products include oxo and alcohol derivatives.
Cyclization Reactions: Products include complex ring structures with potential biological activity.
Scientific Research Applications
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetyl bromide: A related compound with similar reactivity but lacking the isoxazole ring.
5-Methylisoxazol-3(2H)-one: The parent compound without the bromoacetyl group.
2-(2-Chloroacetyl)-5-methylisoxazol-3(2H)-one: A similar compound with a chloroacetyl group instead of a bromoacetyl group.
Uniqueness
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one is unique due to the presence of both the bromoacetyl group and the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2-bromoacetyl)-5-methyl-1,2-oxazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKQUGNVUNSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(O1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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